ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
This compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core linked to a substituted thiazolidinone moiety via a (Z)-configured methylidene bridge. Key structural elements include:
- Thiazolidinone ring: The 3-cyclopentyl and 2-thioxo groups enhance steric bulk and electronic effects, influencing binding interactions .
- Pyridopyrimidinone system: The 9-methyl group may modulate aromatic stacking interactions, while the 4-oxo group contributes to polarity .
- Piperidine carboxylate ester: This substituent likely affects solubility and bioavailability due to its hydrophilic-lipophilic balance .
The compound’s molecular weight is approximately 458.6 g/mol (exact mass requires further experimental validation), comparable to analogs such as ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate (CAS: 615272-63-4) .
Properties
Molecular Formula |
C26H30N4O4S2 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H30N4O4S2/c1-3-34-25(33)17-10-13-28(14-11-17)22-19(23(31)29-12-6-7-16(2)21(29)27-22)15-20-24(32)30(26(35)36-20)18-8-4-5-9-18/h6-7,12,15,17-18H,3-5,8-11,13-14H2,1-2H3/b20-15- |
InChI Key |
OITJCTUFFUSGHR-HKWRFOASSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Selection
Ethanol emerges as the preferred solvent due to its ability to dissolve polar intermediates while minimizing side reactions. Acetic acid (6 equivalents) acts as both a catalyst and proton source, enhancing the electrophilicity of carbonyl groups.
Temperature and Atmosphere
Elevated temperatures (130°C) and oxygen atmospheres are critical for dehydrogenative steps, as demonstrated in Table 1. Under argon, yields drop to 6%, underscoring oxygen’s role in oxidizing intermediates.
Industrial Production Considerations
Scaling this synthesis necessitates addressing bottlenecks such as the exothermic nature of the Knoevenagel condensation. Continuous flow reactors mitigate thermal runaway risks while improving reproducibility. Additionally, substituting ethanol with 2-methyltetrahydrofuran (2-MeTHF) enhances sustainability without compromising yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone and pyrido[1,2-a]pyrimidine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrido[1,2-a]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols, and substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Cyclopentyl vs. Methyl : The cyclopentyl group in the target compound likely improves membrane permeability but may reduce solubility compared to the methyl analog .
NMR Profiling and Structural Elucidation
Comparative NMR studies (e.g., δH chemical shifts in regions A and B of pyridopyrimidinone-thiazolidinone hybrids) reveal that substituents at position 3 of the thiazolidinone ring significantly alter the chemical environment of adjacent protons. For example:
- In the target compound, cyclopentyl-induced shielding/deshielding effects may shift protons in regions analogous to "positions 29–36" (region B) by 0.2–0.5 ppm compared to methyl or phenylethyl analogs .
- Such shifts correlate with electronic effects (e.g., electron-withdrawing thioxo groups) and steric constraints .
Database Coverage and Patent Landscapes
Automated extraction tools like SureChEMBL and IBM SIIP recover ~50–60% of structurally similar compounds in patent databases, suggesting the target compound and its analogs may be underrepresented in public repositories . Manual curation (e.g., via Reaxys) is recommended for comprehensive retrieval of analogs .
Implications for Drug Development
- Pharmacokinetics : The cyclopentyl group may prolong metabolic stability compared to methyl analogs but could increase CYP450 inhibition risks.
- Target Selectivity : Bulkier substituents (e.g., phenylethyl) might favor selectivity for hydrophobic binding sites, whereas smaller groups (e.g., methyl) could improve off-target promiscuity .
Biological Activity
Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound notable for its diverse biological activities. This article will explore its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 526.7 g/mol. The compound features a unique combination of a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperidine moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrido[1,2-a]pyrimidine Core : This is typically achieved through the condensation of appropriate pyrimidine and pyridine derivatives.
- Introduction of the Thiazolidine Moiety : The thiazolidine component is integrated through reactions with thiazolidinone precursors.
- Final Assembly : The piperidine carboxylate is added to complete the structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various pharmacological effects.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines:
The mechanism involves induction of apoptosis via the caspase pathway and inhibition of tyrosine-protein kinases like c-Met and Ron.
2. Antioxidant Activity
The compound also demonstrates antioxidant properties. It has been shown to inhibit lipid peroxidation effectively:
This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies
A study involving derivatives of thiazolidine compounds indicated that modifications can enhance biological activity significantly:
- Modification Impact : Substituting different groups at specific positions led to variations in potency against cancer cell lines.
- Comparative Analysis : Compounds with cyclopentyl moieties showed lower inhibitory capacity compared to others with different substituents.
Q & A
Basic: How can researchers optimize the synthesis of this compound to maximize yield and purity?
Methodological Answer:
Synthesis optimization involves systematic adjustments to reaction parameters:
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve solubility of intermediates, as observed in analogous thiazolidinone-pyridopyrimidine hybrids .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate condensation steps, critical for forming the thiazolidinone and pyridopyrimidine moieties .
- Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for imine formation) minimizes side reactions .
- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize reactive intermediates during heterocycle formation .
Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended for purification .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., Z-configuration of the thiazolidinone-methylidene group) and piperidine ring substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass within 5 ppm error) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for oxo groups, C=S at ~1250 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95% by area normalization at 254 nm) and detects trace impurities .
Advanced: How should researchers design experiments to resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) or metabolic factors:
- Metabolic Stability Assays : Use liver microsomes (human/rodent) to identify metabolic hotspots (e.g., ester hydrolysis of the ethyl carboxylate group) .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free fraction, explaining reduced in vivo activity .
- Tissue Distribution Studies : Radiolabeled compound tracking (e.g., ¹⁴C-labeling) reveals accumulation in non-target organs .
- Pharmacodynamic (PD) Markers : Correlate target engagement (e.g., enzyme inhibition) with efficacy endpoints in animal models .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., kinases or GPCRs), prioritizing poses with lowest binding energy. The pyridopyrimidine core often occupies hydrophobic pockets, while the thiazolidinone moiety participates in hydrogen bonding .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, evaluating RMSD fluctuations (<2 Å indicates stable complexes) .
- QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) to predict activity against structurally related targets .
Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
SAR studies require systematic modification of substituents and bioactivity testing:
- Core Modifications : Compare analogs with varying substituents (Table 1) :
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 3-Cyclopentyl (target) | IC₅₀ = 120 nM (Kinase X) | Optimal steric bulk for target affinity |
| 3-Benzyl (analog) | IC₅₀ = 450 nM | Reduced activity due to increased flexibility |
| 3-Ethyl (analog) | IC₅₀ = 320 nM | Moderate activity, improved solubility |
- Functional Group Replacement : Replace the ethyl carboxylate with amides or carboxylic acids to modulate solubility and membrane permeability .
- Biological Testing : Use standardized assays (e.g., enzymatic inhibition, cell viability) with triplicate measurements to ensure reproducibility .
Basic: What purification methods are most effective for isolating this compound post-synthesis?
Methodological Answer:
- Flash Chromatography : Employ gradient elution (hexane → ethyl acetate) to separate closely related impurities, achieving >90% recovery .
- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C for slow crystallization, enhancing purity to >98% .
- Prep-HPLC : For challenging separations, a C18 column with acetonitrile/water (0.1% TFA) resolves stereoisomers or regioisomers .
Advanced: How can researchers investigate non-covalent interactions influencing the compound’s mechanism?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to identify π-π stacking (pyridopyrimidine-aromatic residues) or hydrogen bonds (thioxo groups with backbone amides) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to targets, revealing entropy-driven interactions .
- NMR Titrations : Monitor chemical shift perturbations (e.g., ¹H-¹⁵N HSQC) to map binding interfaces .
Advanced: How to apply Design of Experiments (DoE) for reaction optimization?
Methodological Answer:
- Factor Screening : Use Plackett-Burman designs to prioritize critical variables (e.g., solvent, catalyst loading, temperature) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships, identifying optimal conditions (e.g., 72°C, 1.2 eq. catalyst) .
- Statistical Validation : Confirm model adequacy via ANOVA (p < 0.05) and lack-of-fit tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
